柠檬酸铁三水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

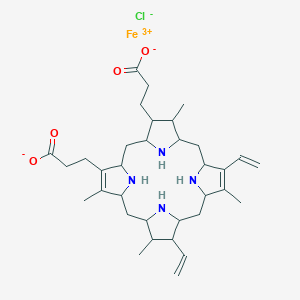

Ferric citrate trihydrate is a compound with the molecular formula C6H11FeO10 . It is used to control the phosphorus levels in the blood of patients with chronic kidney disease (CKD) who are on dialysis . Ferric citrate trihydrate also provides a source of iron used in cell culture applications .

Synthesis Analysis

The synthesis of pharmaceutical grade ferric citrate involves a one-pot process. This process includes the preparation of a ferric hydroxide slurry followed by treatment with a citrate ion source .

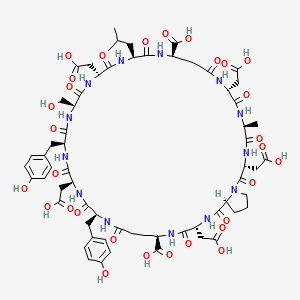

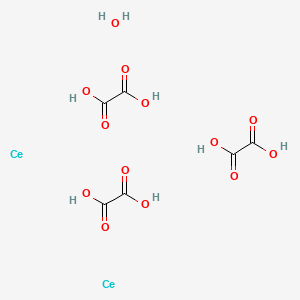

Molecular Structure Analysis

The molecular structure of Ferric citrate trihydrate is represented by the molecular formula C6H11FeO10 . The IUPAC name for this compound is 2-hydroxypropane-1,2,3-tricarboxylate;iron (3+);trihydrate .

Chemical Reactions Analysis

Ferric citrate has been shown to decrease serum phosphate concentrations, increase transferrin saturation, ferritin, and hemoglobin, and decrease circulating iFGF23 levels .

Physical And Chemical Properties Analysis

Ferric citrate trihydrate is a powder with a molecular weight of 298.99 g/mol .

科学研究应用

Phosphate Binder in Chronic Kidney Disease (CKD)

Ferric citrate trihydrate is used as an oral phosphate binder for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) . It helps to control the phosphorus levels in the blood of patients with CKD who are on dialysis.

Source of Iron in Cell Culture Applications

Ferric citrate trihydrate provides a source of iron used in cell culture applications. This is important in biological research and pharmaceutical development.

Treatment of Iron Deficiency Anemia

Ferric citrate hydrate has been shown to be effective in the treatment of iron deficiency anemia . It was found to be non-inferior to sodium ferrous citrate in terms of the change in the hemoglobin concentration .

Reduction of Gastrointestinal Side Effects

Compared to other oral iron preparations, ferric citrate hydrate has been found to have a lower risk of causing gastrointestinal side effects such as nausea and vomiting . This makes it a more tolerable option for patients with iron deficiency anemia.

Risk of Aluminum Toxicity

Research has shown that ferric citrate hydrate can increase the absorption of aluminum from food and drinking water . This could potentially increase the risk of aluminum toxicity, especially in patients with impaired renal function .

Improvement of Hyperphosphatemia in Dialysis and Non-Dialysis Dependent CKD

Ferric citrate hydrate has been approved for the improvement of hyperphosphatemia both in patients with dialysis and in patients with non-dialysis dependent chronic kidney disease (CKD) .

作用机制

Upon ingestion, ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract. The molecules are absorbed in the same highly regulated physiological pathway as dietary iron. In the bloodstream, ferrous iron is oxidized back to ferric iron, which binds to transferrin, an iron transfer protein that transports iron to the bone marrow for incorporation into hemoglobin for red blood cell production .

未来方向

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZOGMFSXFMCDT-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FeO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric citrate trihydrate | |

CAS RN |

17217-76-4 |

Source

|

| Record name | Ferric citrate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017217764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERRIC CITRATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756B6D74H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of Ferric citrate trihydrate in the context of uranium removal using nanoscale zero-valent iron particles?

A1: While the provided research paper [] focuses on carbon-supported nanoscale zero-valent iron particles for uranium removal and doesn't directly investigate Ferric citrate trihydrate, it highlights the importance of understanding iron's role in the process. Ferric citrate trihydrate, a source of soluble ferric iron, can be relevant in this context. When zero-valent iron particles oxidize during uranium removal, ferric iron species are generated. Studying Ferric citrate trihydrate could provide insights into the behavior of these ferric iron species, their interactions with uranium, and their potential impact on the overall removal efficiency. This understanding can contribute to optimizing uranium removal strategies using iron-based materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)